molecular formula C11H13IN4S B13655939 (5-((4-Iodobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine

(5-((4-Iodobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine

Cat. No.: B13655939
M. Wt: 360.22 g/mol
InChI Key: NMMHNVYXIJQCHM-UHFFFAOYSA-N
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Description

(5-((4-Iodobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((4-Iodobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Iodobenzyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with iodine.

    Thioether Formation: The thiol group is introduced through a substitution reaction with a suitable thiol reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and triazole positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, thiols, and amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound may be explored for its potential as a therapeutic agent, particularly in the treatment of infections or cancer.

Industry

    Material Science: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of (5-((4-Iodobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets may include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

  • (5-((4-Chlorobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine
  • (5-((4-Bromobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine
  • (5-((4-Fluorobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine

Comparison

  • Uniqueness : The presence of the iodine atom in (5-((4-Iodobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine may confer unique reactivity and biological activity compared to its chloro, bromo, and fluoro analogs.
  • Reactivity : Iodine is a larger and more polarizable atom, which may affect the compound’s reactivity in substitution and other chemical reactions.
  • Biological Activity : The iodine atom may enhance the compound’s ability to interact with biological targets, potentially leading to increased potency or selectivity.

Properties

Molecular Formula

C11H13IN4S

Molecular Weight

360.22 g/mol

IUPAC Name

[5-[(4-iodophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methanamine

InChI

InChI=1S/C11H13IN4S/c1-16-10(6-13)14-15-11(16)17-7-8-2-4-9(12)5-3-8/h2-5H,6-7,13H2,1H3

InChI Key

NMMHNVYXIJQCHM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)I)CN

Origin of Product

United States

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